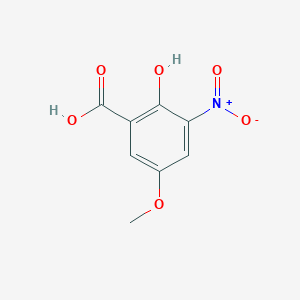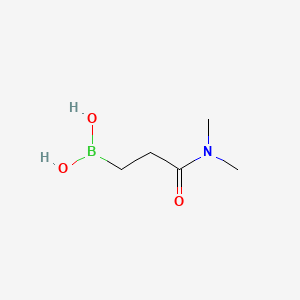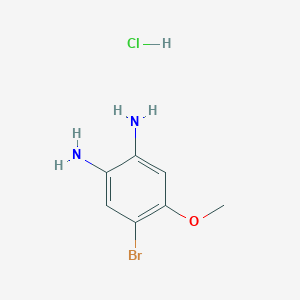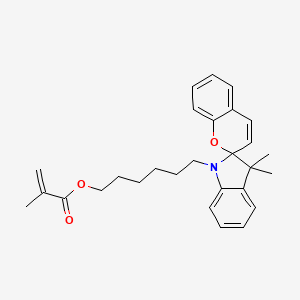
2-Hydroxy-5-methoxy-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-5-methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO6 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methoxy, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methoxy-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-5-methoxybenzoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure regioselectivity and yield the desired nitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-5-methoxy-3-nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Catalysts: Palladium on carbon, sulfuric acid.
Solvents: Methanol, ethanol, tetrahydrofuran.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Ester Derivatives: Esterification reactions produce ester derivatives of the compound.
Applications De Recherche Scientifique
2-Hydroxy-5-methoxy-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methoxy-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-5-nitrobenzoic acid: Similar structure but lacks the methoxy group.
2-Hydroxy-3-nitrobenzoic acid: Similar structure but lacks the methoxy group and has the nitro group in a different position.
5-Methoxy-2-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
2-Hydroxy-5-methoxy-3-nitrobenzoic acid is unique due to the combination of hydroxyl, methoxy, and nitro groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C8H7NO6 |
|---|---|
Poids moléculaire |
213.14 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H7NO6/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3,(H,11,12) |
Clé InChI |
DRYWDVOZWVCJEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[6-(1,2-benzoxazol-3-ylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B11928180.png)







![[1-benzyl-1-[(4R,5R)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11928215.png)
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11928220.png)

